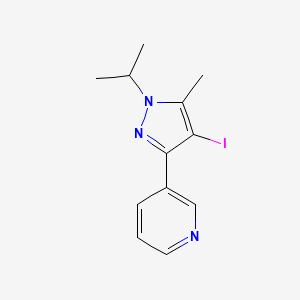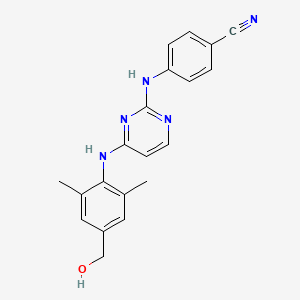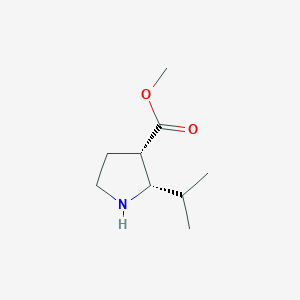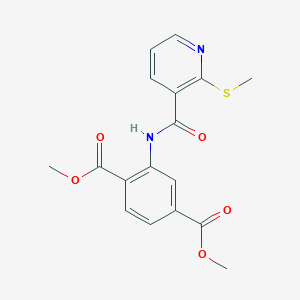
Dimethyl 2-(2-(methylthio)nicotinamido)terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(2-(methylthio)nicotinamido)terephthalate is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a nicotinamido group and a methylthio substituent, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(2-(methylthio)nicotinamido)terephthalate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the esterification of terephthalic acid with methanol to form dimethyl terephthalate.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and subsequent functionalization processes. The use of catalysts, such as potassium-modified Ni/SiO2, can enhance the efficiency and selectivity of the reactions involved .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(2-(methylthio)nicotinamido)terephthalate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nicotinamido group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Dimethyl 2-(2-(methylthio)nicotinamido)terephthalate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Dimethyl 2-(2-(methylthio)nicotinamido)terephthalate involves its interaction with specific molecular targets. The nicotinamido group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methylthio substituent may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Dimethyl terephthalate: A simpler ester of terephthalic acid, used in the production of polyesters.
Dimethyl aminoterephthalate: Contains an amino group instead of the nicotinamido group, used in dye synthesis.
Uniqueness
Dimethyl 2-(2-(methylthio)nicotinamido)terephthalate is unique due to the presence of both the nicotinamido and methylthio groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H16N2O5S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
dimethyl 2-[(2-methylsulfanylpyridine-3-carbonyl)amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C17H16N2O5S/c1-23-16(21)10-6-7-11(17(22)24-2)13(9-10)19-14(20)12-5-4-8-18-15(12)25-3/h4-9H,1-3H3,(H,19,20) |
InChI Key |
UJCMRHLWGIFDER-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=C(N=CC=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


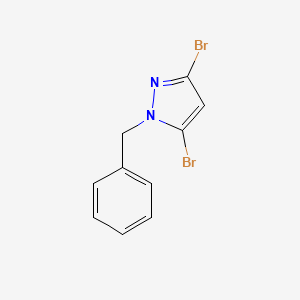
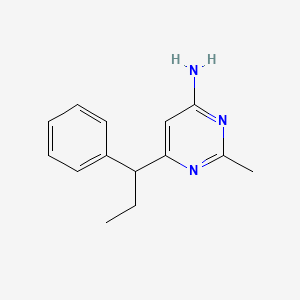
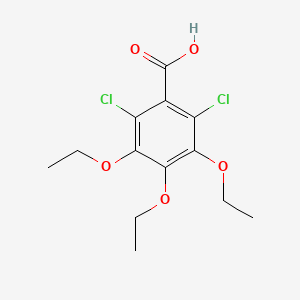
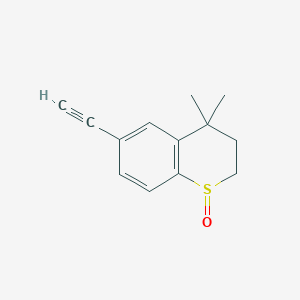
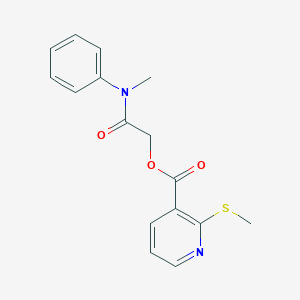
![3-[(5-Benzyl-2-thienyl)(hydroxy)methylene]-5-chloro-2-oxo-1-indolinecarboxamide](/img/structure/B13351096.png)
![4-[2-(3-Nitrophenoxy)ethoxy]benzenesulfonyl fluoride](/img/structure/B13351097.png)
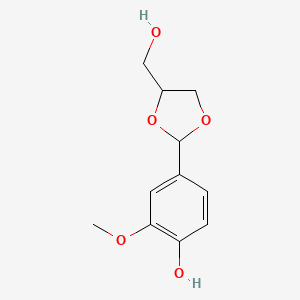
![6-(5-phenyl-1H-pyrazol-3-yl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351108.png)

![2-((Octahydro-2H-2,5-methanoindeno[1,2-b]oxiren-4-yl)oxy)ethyl acrylate](/img/structure/B13351125.png)
